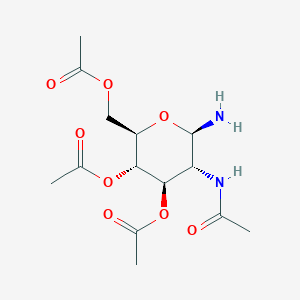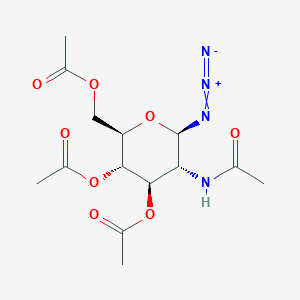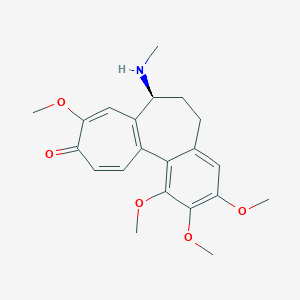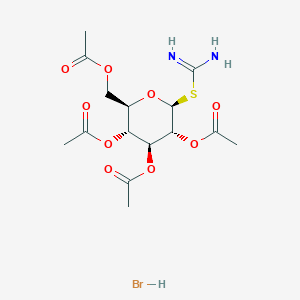
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thioglycoside derivatives, including 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide, involves the reaction of thiourea derivatives with protected sugars. A notable method includes the acetylation of glucopyranosyl thiourea derivatives to obtain the tetra-O-acetylated thioglycoside (Wolfrom, Horton, & Hutson, 1963). Another approach involves generating tetra-O-acetyl-1-thio-β-D-aldopyranoses from thiopseudourea hydrobromides, followed by further derivatization (Lee & Lee, 1974).
Molecular Structure Analysis
The molecular structure of thioglycosides like 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide often features a β-glycosidic linkage, which is crucial for its stability and reactivity. Structural studies are conducted using techniques such as NMR spectroscopy and X-ray crystallography to elucidate the conformation and configuration of these molecules (Strumpel, Buschmann, Szilágyi, & Györgydeák, 1999).
Chemical Reactions and Properties
Thioglycosides, including the compound , participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For instance, they undergo rearrangements, nucleophilic substitutions, and are involved in the synthesis of fluorescent and radioactive analogs, indicating their potential in chemical biology applications (Albrecht, Pütz, & Schwarzmann, 1995).
Applications De Recherche Scientifique
Transdermal Penetration Enhancer
Researchers have developed oligodimethylsiloxanes (ODMSs) containing glucose or cellobiose moiety at a terminal group, with the aim of creating a silicone-based transdermal penetration enhancer. Specifically, glucopiranosyl-terminated ODMS was prepared through a series of chemical reactions, including one involving 2-(2,3,4,6-O-tetraacetyl-β-D-glucopyranosyl)thiopseudourea hydrobromide. These compounds were evaluated for their ability to enhance the permeation of antipyrine through rabbit abdominal skin, showing increased permeation with glucopiranosyl-terminated ODMS but not with cellobiosyl-terminated ODMS (Akimoto, Kawahara, Nagase, & Aoyagi, 2000).
Antimicrobial Activities
The compound has been utilized in the synthesis of new N-glycosides of 2-thioxo-4-thiazolidinone derivatives, demonstrating antimicrobial activities. This synthesis process involved reacting with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl and alpha-D-galactopyranosyl bromides, resulting in derivatives that were tested for their antimicrobial properties (Metwally, Abdalla, Mosselhi, & El-Desoky, 2010).
Carbohydrate-Based Compound Synthesis
In the field of carbohydrate chemistry, the compound has been applied in various syntheses to create novel multivalent thiosaccharides and carbohydrate cluster compounds, showcasing a methodology that allows for straightforward access to these complex structures. These synthetic pathways offer potential for significant biological behavior and applications in medicinal chemistry (Aversa et al., 2005); (Fulton & Stoddart, 2000).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled2.
Orientations Futures
The compound has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers1. This suggests potential future applications in the field of chiral analysis.
Please note that this information is about a similar compound and may not apply to “2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide”. For accurate information, please refer to specific scientific literature or resources related to this compound.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDHERXTIAGPT-SXQUUHMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide | |
CAS RN |
40591-65-9 | |
| Record name | β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40591-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-tetra-O-acetyl-1-carbamimidoyl-1-thio-β-D-glucopyranose monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



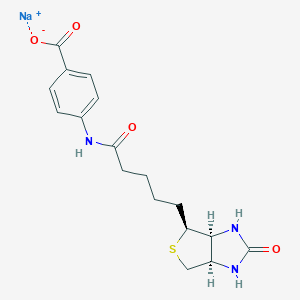





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)


